4-(Tributylstannyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

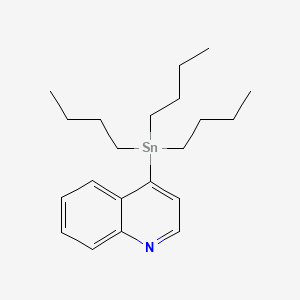

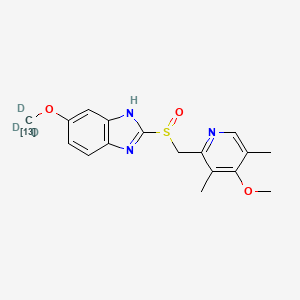

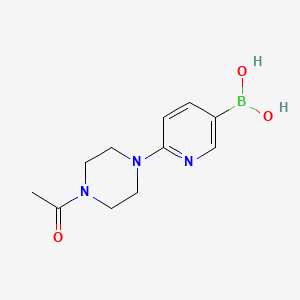

4-(Tributylstannyl)quinoline is a chemical compound with the empirical formula C21H33NSn . It is a type of quinoline, which is a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

Quinolines, including this compound, can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCCCCSn(CCCC)c1ccnc2ccccc12 . The molecular weight of the compound is 418.20 . Chemical Reactions Analysis

Quinolines can undergo reversible oxido-reduction reactions and many of them can undergo nucleophilic attack due to their electrophilic character .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 418.20 .Scientific Research Applications

Synthesis Methods

- Synthesis of 4-Oxo-4,5-Dihydrofuro[3,2-c]quinoline : A method involves the Pd(0)-catalyzed coupling of o-bromonitrobenzene with 3-formyl-2-tributylstannylfuran, leading to the synthesis of 4-oxo-4,5-dihydrofuro[3,2-c]quinoline N-oxide and its rearrangement (Gronowitz & Tímári, 1990).

Biological and Pharmacological Applications

Anticancer Activity of Quinoline Derivatives : Quinolines, including derivatives synthesized from 4-(tributylstannyl)quinoline, are known for their anticancer activities. They inhibit key biological processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Targeting G Protein-Coupled Estrogen Receptor (GPR30) : Iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines, derived from tributylstannyl precursors, show potential as imaging agents targeting GPR30. They exhibit antagonistic properties against GPR30, influencing estrogen-induced PI3K activation and calcium mobilization (Ramesh et al., 2010).

Novel Derivatives for Biological Potential : Transformations of 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, derived from quinoline-8carbaldehyde, have been studied for their potential biological activities (Méndez et al., 2001).

Chemical Analysis and Properties

Structural Analysis of Quinoline Derivatives : Studies focus on the synthesis, crystal structure, spectral analysis, and nonlinear optical properties of quinoline-based derivatives, highlighting their potential in various technological applications (Khalid et al., 2019).

Novel Routes to Quinoline Derivatives : Research on the synthesis of 4-(adamantan-1-yl)quinoline derivatives through the Friedländer condensation, exploring the scope and limitations of these procedures (Kozubková et al., 2012).

Catalytic Synthesis of 4-Quinolones : Reviews the progress in the synthetic development of 4-quinolones and their analogs, focusing on biocatalytic synthesis, general catalytic synthesis, and asymmetric synthesis (Shen et al., 2019).

Mechanism of Action

are a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

Safety and Hazards

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, including 4-(Tributylstannyl)quinoline, can interact with various enzymes and proteins

Cellular Effects

Quinoline derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Subcellular Localization

The subcellular localization of molecules can have significant effects on their activity or function .

properties

IUPAC Name |

tributyl(quinolin-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHSDOVXXQFZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718503 |

Source

|

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272412-64-2 |

Source

|

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)

![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)